KTt-45 mechanism of action in cancer cells
KTt-45 mechanism of action in cancer cells
An In-depth Technical Guide on the Mechanism of Action of Compound 45 in Cancer Cells
Disclaimer: The compound "KTt-45" as specified in the query is not readily identifiable in the public domain. This guide is based on published research for a molecule referred to as "compound 45" , a novel 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, which aligns with the described anti-cancer properties.
Executive Summary
Compound 45 is a synthetic quinazolinone derivative that has demonstrated significant anti-proliferative effects in non-small cell lung cancer (NSCLC) cells.[1][2][3] Its primary mechanism of action involves the inhibition of the ALK/PI3K/AKT signaling pathway.[1][3] This inhibition leads to downstream effects including cell cycle arrest at the G1 phase and the induction of apoptosis via the mitochondrial pathway.[1][3][4] Preclinical data indicates that compound 45 may act as an Anaplastic Lymphoma Kinase (ALK) degrader, reducing both the phosphorylation and total protein levels of ALK.[5]
Core Mechanism of Action
Compound 45 exerts its anti-cancer effects through a multi-faceted approach targeting key cellular signaling pathways and processes.
Inhibition of the ALK/PI3K/AKT Signaling Pathway
The primary molecular target of compound 45 is the ALK/PI3K/AKT signaling cascade, a critical pathway for cell survival and proliferation.[1][3] Compound 45 has been shown to reduce the phosphorylation levels of ALK, thereby inhibiting its kinase activity.[5] This upstream inhibition leads to a subsequent decrease in the phosphorylation and activation of PI3K and its downstream effector, AKT.[5] The reduction in both total and phosphorylated ALK levels suggests that compound 45 may function as an ALK degrader.[5]
Caption: ALK/PI3K/AKT Signaling Pathway Inhibition by Compound 45.
Induction of G1 Phase Cell Cycle Arrest
By inhibiting the ALK/PI3K/AKT pathway, compound 45 effectively halts the progression of the cell cycle. In A549 lung cancer cells, treatment with compound 45 leads to an accumulation of cells in the G1 phase, preventing their entry into the S phase and subsequent mitosis.[1]
Apoptosis Induction via the Mitochondrial Pathway
Compound 45 promotes programmed cell death (apoptosis) in cancer cells.[1][4] Mechanistic studies indicate that it disrupts the mitochondrial membrane potential.[1] This disruption is associated with an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[4] The altered Bax/Bcl-2 ratio leads to the activation of caspase-9, a key initiator of the intrinsic apoptosis pathway.[4]
Caption: Mitochondrial Apoptosis Pathway Induced by Compound 45.
Quantitative Data
The anti-proliferative activity of compound 45 has been quantified against various cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 45 | A549 (NSCLC) | MTT Assay | 0.44 | [1][2][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of compound 45.
Cell Viability Assay (MTT Assay)
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Objective: To determine the half-maximal inhibitory concentration (IC50) of compound 45.
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Methodology:
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Seed A549 cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.
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Treat the cells with serial dilutions of compound 45 (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 72 hours.
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Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
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Dissolve the formazan crystals with DMSO.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by plotting a dose-response curve.[6]
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Western Blot Analysis
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Objective: To assess the effect of compound 45 on the expression and phosphorylation of proteins in the ALK/PI3K/AKT pathway.
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Methodology:
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Treat A549 cells with varying concentrations of compound 45 for the desired duration (e.g., 24-48 hours).
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine protein concentration using a BCA assay.
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Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with primary antibodies against p-ALK, ALK, p-PI3K, PI3K, p-AKT, AKT, and a loading control (e.g., β-actin) overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7][8][9]
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Cell Cycle Analysis
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Objective: To determine the effect of compound 45 on cell cycle distribution.
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Methodology:
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Treat A549 cells with compound 45 for 48 hours.
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Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.
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Wash the cells and resuspend in PBS containing RNase A and propidium iodide (PI).
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Incubate for 30 minutes in the dark.
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Analyze the cell cycle distribution by flow cytometry.[1]
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Apoptosis Assay (Annexin V-FITC/PI Staining)
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Objective: To quantify the induction of apoptosis by compound 45.
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Methodology:
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Treat A549 cells with compound 45 for 48 hours.
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Harvest the cells and wash with cold PBS.
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Resuspend the cells in Annexin V binding buffer.
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Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes in the dark at room temperature.
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Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
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Caption: General Experimental Workflow for Compound 45 Analysis.
Conclusion
Compound 45 is a promising anti-cancer agent with a well-defined mechanism of action in NSCLC cells. Its ability to inhibit the ALK/PI3K/AKT signaling pathway, induce cell cycle arrest, and promote apoptosis provides a strong rationale for its further development as a therapeutic candidate. Future studies should focus on its efficacy in ALK-mutant cell lines and in vivo models to fully assess its therapeutic potential.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
